molecular formula C33H37ClN2O4 B12363540 (S)-2-(5-((5-(((S)-1-(4-(tert-butyl)phenyl)ethyl)carbamoyl)-2,3-dimethyl-1H-indol-1-yl)methyl)-2-chlorophenoxy)propanoic acid

(S)-2-(5-((5-(((S)-1-(4-(tert-butyl)phenyl)ethyl)carbamoyl)-2,3-dimethyl-1H-indol-1-yl)methyl)-2-chlorophenoxy)propanoic acid

Cat. No.: B12363540
M. Wt: 561.1 g/mol
InChI Key: NPMSSJHJPGMEJW-UNMCSNQZSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SR10221 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications to achieve the desired chemical properties. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of organic reactions involving chlorination, amidation, and esterification .

Industrial Production Methods

Industrial production of SR10221 is carried out under controlled conditions to ensure high purity and yield. The process involves large-scale synthesis using optimized reaction conditions, followed by purification steps such as recrystallization and chromatography to obtain the final product with a purity of over 99% .

Chemical Reactions Analysis

Types of Reactions

SR10221 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various analogs and derivatives of SR10221, which are studied for their biological activities and potential therapeutic applications .

Scientific Research Applications

SR10221 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the PPARγ signaling pathway and its role in various biological processes.

    Biology: Investigated for its effects on cell proliferation, differentiation, and apoptosis in cancer cell lines.

    Medicine: Explored as a potential therapeutic agent for treating bladder cancer and other diseases involving PPARγ dysregulation.

    Industry: Utilized in the development of new drugs targeting PPARγ and related pathways

Mechanism of Action

SR10221 exerts its effects by binding to the PPARγ receptor and acting as an inverse agonist. This binding leads to the repression of PPARγ target genes, resulting in the inhibition of cell proliferation and induction of apoptosis in cancer cells. The compound interacts with specific molecular targets and pathways, including the recruitment of corepressors such as nuclear receptor corepressor 1 (NCOR1) and silencing mediator for retinoid and thyroid hormone receptors (SMRT) .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

SR10221 is unique due to its high selectivity and potency as an inverse agonist of PPARγ. It has shown superior efficacy in inhibiting the growth of bladder cancer cell lines compared to other similar compounds. Additionally, its ability to recruit corepressors and repress PPARγ target genes makes it a valuable tool for studying the PPARγ signaling pathway and developing new therapeutic agents .

Properties

Molecular Formula

C33H37ClN2O4

Molecular Weight

561.1 g/mol

IUPAC Name

(2S)-2-[5-[[5-[[(1S)-1-(4-tert-butylphenyl)ethyl]carbamoyl]-2,3-dimethylindol-1-yl]methyl]-2-chlorophenoxy]propanoic acid

InChI

InChI=1S/C33H37ClN2O4/c1-19-21(3)36(18-23-8-14-28(34)30(16-23)40-22(4)32(38)39)29-15-11-25(17-27(19)29)31(37)35-20(2)24-9-12-26(13-10-24)33(5,6)7/h8-17,20,22H,18H2,1-7H3,(H,35,37)(H,38,39)/t20-,22-/m0/s1

InChI Key

NPMSSJHJPGMEJW-UNMCSNQZSA-N

Isomeric SMILES

CC1=C(N(C2=C1C=C(C=C2)C(=O)N[C@@H](C)C3=CC=C(C=C3)C(C)(C)C)CC4=CC(=C(C=C4)Cl)O[C@@H](C)C(=O)O)C

Canonical SMILES

CC1=C(N(C2=C1C=C(C=C2)C(=O)NC(C)C3=CC=C(C=C3)C(C)(C)C)CC4=CC(=C(C=C4)Cl)OC(C)C(=O)O)C

Origin of Product

United States

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